molecular formula C28H38N2O2 B1243810 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one CAS No. 228418-79-9

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one

Cat. No. B1243810
M. Wt: 434.6 g/mol
InChI Key: GXVHRYDXBSTHCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogues related to the compound of interest involves modifications to enhance certain properties such as reduced lipophilicity for potential diagnostic or therapeutic applications. In one study, novel analogues were designed by substituting methylene groups with more polar functional groups to reduce the lipophilic character, aiming for applications in oncology and potentially as positron emission tomography (PET) radiotracers (Abate et al., 2011).

Molecular Structure Analysis

The molecular structure analysis of related compounds involves detailed characterizations, such as crystal structure and X-ray diffraction studies. For example, the synthesis and structural characterization of a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, highlighted the molecular geometry and confirmed the structure via IR, 1H NMR, and single crystal X-ray diffraction method (Zhang et al., 2007).

Chemical Reactions and Properties

Research into the chemical reactions and properties of these compounds involves exploring their synthetic routes, reactivity, and interaction with biological targets. Studies often focus on enhancing the affinity and selectivity towards specific receptors, such as the σ2 receptor, and investigating the effects of structural modifications on these properties (Berardi et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and lipophilicity, are crucial for their pharmacokinetic profiles. Modifications aiming to reduce lipophilicity, for instance, can enhance the compound's ability to penetrate biological membranes, potentially improving its therapeutic efficacy and selectivity (Abate et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties involves studying the compound's behavior under various conditions and its interaction with other molecules. This includes examining the compound's stability, reactivity, and binding affinity towards specific receptors or enzymes. Such analyses inform the design of derivatives with optimized pharmacological profiles (Berardi et al., 2009).

Scientific Research Applications

Potential Use in Oncology and Diagnostics

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one, known as PB28, has been identified as a promising candidate for therapeutic and diagnostic applications in oncology. Modifications to reduce its lipophilicity have been explored to enhance its utility in this field, particularly in the development of positron emission tomography (PET) radiotracers. These analogues show potential for entry into tumor cells and have been evaluated for their affinity within receptor subtypes, with one compound displaying significant σ2 selectivity and moderate activity at the P-gp efflux pump (Abate et al., 2011).

Anti-Cancer and Molecular Docking Investigations

The compound has been involved in studies related to its anti-cancer activity, particularly against bone cancer. Research includes the synthesis and evaluation of its structure and molecular docking to understand its potential antiviral activity by calculating binding sites for specific proteins (Lv et al., 2019).

Bioactivity Studies

It has also been the subject of bioactivity studies, where analogs and derivatives have been synthesized and evaluated for their cytotoxic, anticancer, and enzyme inhibitory effects. These studies contribute to understanding the compound's potential as a lead for further drug development (Gul et al., 2019).

PET Imaging and Serotonin Receptors

Research into PET imaging of serotonin receptors has utilized derivatives of this compound. Comparative studies with other radioligands have been conducted to evaluate their potential in quantifying receptors in human subjects, contributing to the understanding of neurological conditions (Choi et al., 2015).

Synthesis and In Vivo Evaluation for Sigma-2 Receptors

The compound's synthesis and in vivo evaluation as a PET radioligand for studying sigma-2 receptors have been explored. These studies provide insights into its properties and potential limitations for brain studies using PET (Kassiou et al., 2005).

properties

IUPAC Name

1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVHRYDXBSTHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430946
Record name 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one

CAS RN

228418-79-9
Record name 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(+)-1-(2-methoxyphenyl)-4-[3-(cyclohexanecarbonyl)-3-(phenyl)butyl]piperazine (15.0 g, 34.5 mmol, prepared above) was diluted with methanol (40 30 mL). To this solution was added HCl (9.58 g of a 26.3% solution in methanol, 69.0 mmol). The mixture began to form gelatinous-looking crystals and set up solid within minutes. To this mixture was added with vigorous stirring, diethyl ether (100 mL). The white solid was collected by suction filtration and then dried under vacuum at 450° C. for two days to provide the title compound (13.4 g, 76%) as a white solid; mp(DSC)=195.58° C.
Quantity
30 mL
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solvent
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0 (± 1) mol
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[Compound]
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solution
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reactant
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0 (± 1) mol
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100 mL
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Yield
76%

Synthesis routes and methods II

Procedure details

3-Phenyl-3-cyclohexanecarbonyl-butan-1-al (57.8 g, 224 mmol) was dissolved in methylene chloride (1650 mL) followed by addition of 1-(2-methoxyphenyl)piperazine hydrochloride (56.3 g, 246 mmol). Acetic acid (41 mL) may optionally be added to turn the slurry into a solution. To the stirred solution, sodium triacetoxyborohydride (60.3 g, 284 mmol)was slowly added. A slight exotherm resulted and a slurry was produced. The reaction mixture was stirred for an additional 3 hours at room temperature. The reaction was then quenched by addition of 2.0 N sodium hydroxide (1050 mL) producing a pH of about 10 for the quenched reaction mixture. The mixture was then extracted with methylene chloride (2 times, 1L and 300 mL). The organic extracts were combined, washed successively with 1.0 N HCl (600 mL), 1.0 N sodium hydroxide (600 mL), brine (600 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum to provide the final title compound as a thick oil;
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
1650 mL
Type
solvent
Reaction Step One
Quantity
56.3 g
Type
reactant
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41 mL
Type
reactant
Reaction Step Three
Quantity
60.3 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a slurry of 13.72 g (0.05310 mol) of 4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde and 11.57 g (0.05058 mol) of 1-(2′-methoxyphenyl)piperazine hydrochloride in 391 mL of CH2Cl2 was added 9.7 mL of AcOH to make the reaction mixture homogeneous. To the reaction solution was added slowly 14.63 g (0.06904 mol) of NaBH(OAc)3. After stirring over 4 days (reaction should be complete within 2-5 h), 200 mL of 1N HCl (aq) was added to quench reaction mixture (pH=1). The mixture was extracted with 200 mL of CH2C12. The CH2Cl2 extract was washed again with 200 mL of 1N HCl (aq) (pH=1). Both HCl (aq) washes were combined and saved. The organic extract was washed with 200 mL of 1N NaOH (aq) (pH=14). An emulsion formed and was broken up by addition of 100 mL of water and 100 mL of MTBE. The organic phase was washed again with 200 mL of 1N NaOH (aq) (pH=14) and washed with 200 mL of 25% NaCl (aq), dried over MgSO4, gravity filtered and concentrated to afford 22.74 g of crude title compound as an amber oil. HPLC analysis against pure standard showed that crude product oil has 13.66 g (61.71%) of title compound.
Quantity
13.72 g
Type
reactant
Reaction Step One
Quantity
11.57 g
Type
reactant
Reaction Step One
Quantity
391 mL
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solvent
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Quantity
9.7 mL
Type
solvent
Reaction Step One
Quantity
14.63 g
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reactant
Reaction Step Two
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Quantity
200 mL
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reactant
Reaction Step Three
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Quantity
100 mL
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solvent
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100 mL
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

(+)-1-(2-methoxyphenyl)-4-[3-(cyclohexanecarbonyl)-3-(phenyl)butyl]piperazine (6.05 g, 13.9 mmol) was diluted with MTBE (120 mL) followed by addition of HCl (2.2 M solution in isopropanol, 6.3 mL, 13.9 mmol, prepared from 0.80 g of HCl gas in 10 mL of isopropanol). The mixture formed an oil/solid mixture which upon further stirring yielded a uniformly crystalline material. The mixture was suction-filtered and rinsed with MTBE to provide a white solid which was dried under vacuum at 45° C. (5.74 g, 96.2% ee).
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Quantity
120 mL
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6.3 mL
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Reaction Step Two

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